Prednisolone 11,21-Diacetate

Descripción general

Descripción

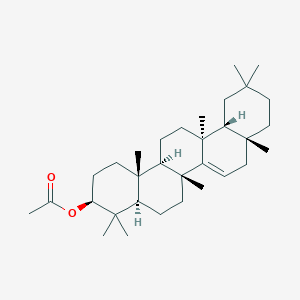

Prednisolone 11,21-Diacetate is an analog of Prednisolone, which is a glucocorticoid and an anti-inflammatory drug used to treat central nervous system disorders . It has a molecular formula of C25H32O7 and a molecular weight of 444.52 .

Synthesis Analysis

The synthesis of Prednisolone 11,21-Diacetate involves a combination of chemistry and biotechnology. The starting material is diosgenin and the desired molecules are reached due to a good combination of chemistry and biotechnology that was developed along the second part of the twentieth century . Overoxidation can occur during the microbiological 11-hydroxylation in the synthesis of hydrocortisone (and prednisolone) leading to the 11-oxo or 21-aldehyde impurities .Molecular Structure Analysis

The molecular structure of Prednisolone 11,21-Diacetate is complex. It has a molecular formula of C25H32O7 and a molecular weight of 444.52 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Prednisolone 11,21-Diacetate include microbial transformation, hydroxylation, and dehydrogenation . Overoxidation can occur during the microbiological 11-hydroxylation in the synthesis of hydrocortisone (and prednisolone) leading to the 11-oxo or 21-aldehyde impurities .Aplicaciones Científicas De Investigación

1. Treatment of Duchenne Muscular Dystrophy (DMD) Prednisolone is used to treat Duchenne Muscular Dystrophy (DMD), a progressive disabling X-linked recessive disorder that causes gradual and irreversible loss of muscle, resulting in early death . The corticosteroids prednisone/prednisolone and deflazacort are used to treat DMD as the standard of care .

Pharmacokinetic Studies

Pharmacokinetic studies in the mouse and evaluation of p-glycoprotein (P-gP) efflux in a cellular system demonstrated that prednisolone is a strong P-gp substrate . This property affects its distribution in the body and its potential side effects .

Treatment of Allergies

Prednisolone is a worldwide used corticosteroid to treat types of allergies . It helps to reduce the immune system’s response to allergens, thereby alleviating the symptoms of allergies .

Treatment of Inflammatory Conditions

Prednisolone is also used to treat various inflammatory conditions . It works by reducing inflammation and swelling in the body, providing relief from symptoms associated with these conditions .

Treatment of Autoimmune Disorders

Prednisolone is used in the treatment of autoimmune disorders . It helps to suppress the immune system’s response, which can be beneficial in conditions where the immune system attacks the body’s own tissues .

6. Co-administration with Chemotherapies in Cancer Treatment Prednisolone is even used in cancer treatment when co-administrated with chemotherapies . It can help to reduce the side effects of chemotherapy and improve the effectiveness of the treatment .

Development of New Steroid Esters

Prednisolone and its local anti-inflammatory steroid 21-oate ester derivatives have been developed for local use . These new steroid esters were found to exhibit minimal systemic side effects as compared with prednisolone .

Study of Hydration–Dehydration Mechanisms

The study of the hydration–dehydration mechanisms of prednisolone sesquihydrate led to the highlighting of a new solid form (form 3), metastable, never identified before . This research contributes to the understanding of the pharmaceutical development of an active molecule designed for oral dosage .

Safety and Hazards

Mecanismo De Acción

Target of Action

Prednisolone 11,21-Diacetate primarily targets glucocorticoid receptors . These receptors are found in almost all cells and tissues in the body and play a crucial role in regulating a wide array of physiological processes, including immune response, metabolism, inflammation, and stress response .

Mode of Action

Prednisolone 11,21-Diacetate, like other glucocorticoids, binds to glucocorticoid receptors, forming a ligand-receptor complex . This complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the DNA and modulates the transcription of target genes . The modulation of gene expression leads to changes in the production of proteins that mediate the anti-inflammatory, immunosuppressive, and vasoconstrictive effects of glucocorticoids .

Biochemical Pathways

The biochemical pathways affected by Prednisolone 11,21-Diacetate are diverse, given the widespread distribution of glucocorticoid receptors. Key pathways include the inflammatory response pathway , where glucocorticoids suppress the production of pro-inflammatory cytokines and chemokines . In addition, glucocorticoids influence the metabolic pathway , promoting gluconeogenesis and lipolysis while inhibiting glucose uptake in muscle and adipose tissue .

Pharmacokinetics

Prednisolone 11,21-Diacetate exhibits complex pharmacokinetics. Prednisolone is the active drug moiety, while prednisone is both a pro-drug and inactive metabolite of prednisolone . Within the dosage range used in transplantation, prednisolone and prednisone exhibit concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration . Altered organ function, changing biochemistry, and use of a number of concomitant medicines in transplantation appear to lead to pharmacokinetic differences .

Result of Action

The molecular and cellular effects of Prednisolone 11,21-Diacetate’s action are primarily anti-inflammatory and immunosuppressive . By modulating gene expression, Prednisolone 11,21-Diacetate reduces the production of pro-inflammatory mediators, inhibits leukocyte infiltration at the site of inflammation, and suppresses humoral and cellular immune responses . These effects can help manage conditions such as adrenocortical insufficiency, inflammatory diseases, and some cancers .

Action Environment

The action, efficacy, and stability of Prednisolone 11,21-Diacetate can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics and pharmacodynamics . Additionally, individual patient characteristics such as age, sex, body weight, and genetic polymorphisms in metabolic enzymes and drug transporters can also influence the drug’s action

Propiedades

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11-acetyloxy-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(32-15(2)27)12-24(19,25)4/h7,9,11,18-20,22,30H,5-6,8,10,12-13H2,1-4H3/t18-,19-,20-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDDKQGHIJOKSN-WEXULQILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)OC(=O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prednisolone 11,21-Diacetate | |

CAS RN |

98523-85-4 | |

| Record name | Prednisolone 11,21-diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098523854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PREDNISOLONE 11,21-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W35D6WJF3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)